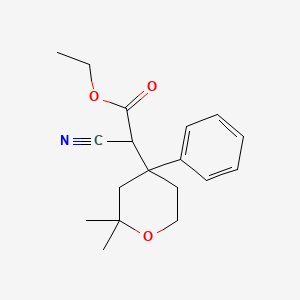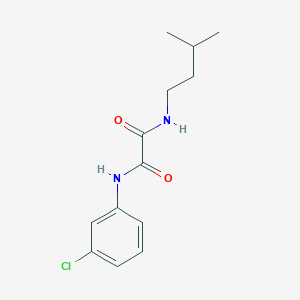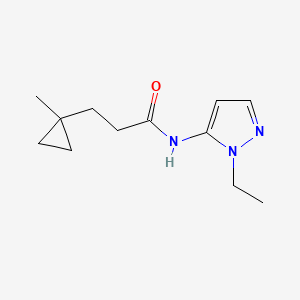![molecular formula C11H24N2S B5216884 N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine (also known as RTI-126) is a chemical compound that belongs to the class of piperidine derivatives. RTI-126 has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
RTI-126 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a potent and selective dopamine transporter (DAT) inhibitor, meaning it blocks the reuptake of dopamine in the brain. This property makes it useful for studying the role of dopamine in various physiological and pathological conditions, such as addiction, Parkinson's disease, and schizophrenia.
作用机制
RTI-126 works by binding to the DAT and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can affect various brain functions. The exact mechanism of action of RTI-126 is still not fully understood and requires further research.
Biochemical and Physiological Effects:
RTI-126 has been shown to have significant effects on dopamine levels in the brain. Studies have demonstrated that it can increase dopamine release in the striatum, nucleus accumbens, and prefrontal cortex. This can lead to changes in behavior, mood, and cognition. RTI-126 has also been shown to have effects on other neurotransmitters, such as norepinephrine and serotonin, although these effects are less well understood.
实验室实验的优点和局限性
One advantage of using RTI-126 in lab experiments is its potency and selectivity for the DAT. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using RTI-126 is its potential for off-target effects on other neurotransmitter systems. Careful experimental design and control are necessary to minimize these effects and ensure that the observed effects are due to DAT inhibition.
未来方向
There are several future directions for research on RTI-126. One area of interest is its potential for treating addiction and other psychiatric disorders. Studies have shown that DAT inhibitors can reduce drug-seeking behavior in animal models of addiction, and RTI-126 may have similar effects. Another area of interest is its effects on other neurotransmitter systems, such as norepinephrine and serotonin. Further research is needed to fully understand the mechanisms of action of RTI-126 and its potential applications in scientific research.
In conclusion, RTI-126 is a potent and selective DAT inhibitor that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of RTI-126 in scientific research.
合成方法
The synthesis of RTI-126 involves the reaction of 3-(methylthio)propylamine with 1-(2-chloroethyl)-4-piperidinone in the presence of sodium hydride. The resulting product is then treated with dimethyl sulfate to yield RTI-126. This synthesis method has been described in detail in a study by Carroll et al. (1995).
属性
IUPAC Name |
N,1-dimethyl-N-(3-methylsulfanylpropyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2S/c1-12-8-5-11(6-9-12)13(2)7-4-10-14-3/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTZDADKUZXFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-(3-methylsulfanylpropyl)piperidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)

![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B5216825.png)
![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)

![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)

![4-oxo-4-({2-oxo-2-[(2-phenylethyl)amino]ethyl}amino)butanoic acid](/img/structure/B5216915.png)